Griseofulvic acid

Vue d'ensemble

Description

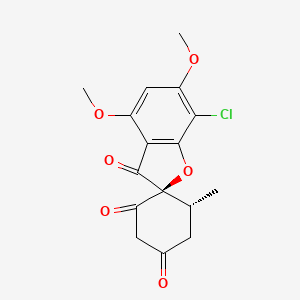

L’acide griséofulvique est un métabolite de l’agent antifongique griséofulvine. Il est connu pour son rôle dans l’induction de l’agrégation des protéines et la polymérisation de la tubuline dans des essais sans cellules . Le composé a une formule moléculaire de C₁₆H₁₅ClO₆ et un poids moléculaire de 338,74 g/mol .

Méthodes De Préparation

Voies synthétiques et conditions de réaction

L’acide griséofulvique peut être synthétisé par diverses réactions chimiques impliquant la griséofulvine. Une méthode courante implique l’oxydation de la griséofulvine à l’aide d’agents oxydants spécifiques dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que le méthanol ou l’éthanol et est réalisée à température ambiante .

Méthodes de production industrielle

La production industrielle de l’acide griséofulvique implique souvent des procédés d’oxydation à grande échelle. Ces procédés sont optimisés pour le rendement et la pureté, en utilisant des techniques avancées telles que des réacteurs à écoulement continu et des systèmes de contrôle automatisés pour maintenir des conditions de réaction constantes .

Analyse Des Réactions Chimiques

Types de réactions

L’acide griséofulvique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion de la griséofulvine en acide griséofulvique.

Réduction : Réduction potentielle de l’acide griséofulvique en d’autres métabolites.

Substitution : Réactions de substitution possibles impliquant l’atome de chlore dans sa structure.

Réactifs et conditions courants

Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.

Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.

Solvants : Méthanol, éthanol, dichlorométhane.

Principaux produits

Le principal produit de l’oxydation de la griséofulvine est l’acide griséofulvique. D’autres produits potentiels comprennent divers dérivés réduits ou substitués, en fonction des réactifs et des conditions spécifiques utilisés .

Applications De Recherche Scientifique

Antifungal Applications

Griseofulvic acid is primarily recognized for its antifungal properties . It has been widely used since its introduction in 1959 for treating dermatophyte infections such as ringworm and athlete's foot. The compound acts by disrupting fungal cell mitosis, making it effective against a range of dermatophytes.

Key Findings:

- This compound inhibits the growth of fungi by interfering with microtubule function, leading to cell division disruption.

- It is particularly effective against infections involving the scalp, hair, nails, and skin.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound, particularly against viruses such as hepatitis C and SARS-CoV-2.

Mechanism of Action:

- This compound enhances the function of angiotensin-converting enzyme 2 (ACE2), which may help in reducing viral entry and replication.

- Molecular docking studies suggest strong binding affinities with viral proteins, indicating potential therapeutic applications in viral infections .

Antitumor Effects

This compound has shown promising results in cancer research, demonstrating antitumor effects across various cell lines.

Case Studies:

- In vitro studies indicate that this compound induces apoptosis in myeloma and lymphoma cells in a dose-dependent manner .

- It disrupts microtubule dynamics in cancer cells, leading to mitotic arrest and increased p53 accumulation, a marker of apoptosis .

Table 1: Overview of Antitumor Studies

| Study Reference | Cell Line | Concentration (μM) | Effect |

|---|---|---|---|

| HeLa | 20 | Inhibited proliferation | |

| Myeloma | 0.1 - 200 | Induced apoptosis | |

| NCI-H295R | Dose-dependent | Inhibited proliferation |

Immunomodulatory Effects

This compound also exhibits immunomodulatory properties , making it a candidate for treating autoimmune diseases.

Applications:

Mécanisme D'action

L’acide griséofulvique exerce ses effets principalement par l’induction de l’agrégation des protéines et la polymérisation de la tubuline. Il interagit avec les microtubules, favorisant leur assemblage et leur stabilisation. Cette action perturbe les fonctions cellulaires normales, conduisant à des effets antifongiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Griséofulvine : Le composé parent dont est dérivé l’acide griséofulvique.

Acide fulvique : Un autre composé ayant des caractéristiques structurelles similaires mais des activités biologiques différentes.

Acide chlorogénique : Partage certaines propriétés chimiques mais a des effets biologiques distincts

Unicité

L’acide griséofulvique est unique en raison de son rôle spécifique en tant que métabolite de la griséofulvine et de sa capacité à induire l’agrégation des protéines et la polymérisation de la tubuline. Cela en fait un composé précieux pour l’étude de ces processus et le développement de nouveaux agents antifongiques .

Activité Biologique

Griseofulvic acid, a derivative of griseofulvin, has garnered attention for its diverse biological activities, particularly in the fields of antifungal, anticancer, and antiviral research. This article synthesizes current knowledge regarding the biological activity of this compound, supported by data tables and case studies.

Overview of this compound

Griseofulvin is an antifungal agent derived from the mold Penicillium griseofulvum, primarily used to treat dermatophyte infections. This compound is synthesized from griseofulvin through various chemical processes and has shown potential in multiple therapeutic areas beyond its antifungal properties.

Antifungal Activity

This compound exhibits significant antifungal activity against a variety of fungal pathogens. Its mechanism involves disruption of fungal cell division and interference with mitotic spindle formation, similar to its parent compound, griseofulvin.

Table 1: Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 8 µg/mL | |

| Aspergillus niger | 16 µg/mL | |

| Trichophyton rubrum | 4 µg/mL |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the proliferation of various cancer cell lines by affecting microtubule dynamics during mitosis.

Case Studies:

- Colorectal Cancer : this compound demonstrated significant inhibition of HT-29 and COLO-205 cell lines with an IC50 value of 20 µM after 24 hours of treatment, indicating its potential as a therapeutic agent in colorectal cancer management .

- Liver Cancer : In Hep G2 cells, treatment with this compound resulted in reduced cell viability and induced apoptosis through upregulation of pro-apoptotic factors such as Bax and p53 while downregulating anti-apoptotic factors like Bcl-2 .

Table 2: Anticancer Effects of this compound

| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Colorectal Cancer | HT-29 | 20 | Microtubule disruption |

| Liver Cancer | Hep G2 | 25 | Apoptosis induction |

| Cervical Cancer | HeLa | 35 | Cell cycle arrest |

Antiviral Activity

This compound has also been investigated for its antiviral properties, particularly against SARS-CoV-2. Molecular docking studies revealed that it binds effectively to the main protease and RNA-dependent RNA polymerase (RdRp) of the virus, suggesting potential as a therapeutic agent in COVID-19 treatment .

Table 3: Antiviral Activity Against SARS-CoV-2

| Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|

| Main Protease | -9.5 | |

| RNA-dependent RNA Polymerase (RdRp) | -8.7 |

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Mitosis : By disrupting microtubule formation, it prevents proper cell division in both fungal and cancer cells.

- Apoptosis Induction : It promotes apoptosis in cancer cells by modulating key apoptotic pathways.

- Antimicrobial Properties : Its ability to inhibit carbonic anhydrases in various microorganisms offers a novel approach to combatting drug-resistant strains .

Q & A

Basic Research Questions

Q. What are the primary analytical methods for characterizing griseofulvic acid and its derivatives?

this compound and its analogs are typically characterized using polarography, UV-Vis spectroscopy, and HPLC. For example, polarographic analysis in ethanolic solutions with 0.2 M KCl as a supporting electrolyte reveals two reduction waves at -1.58 V and -1.84 V, which are distinct from interference-prone metabolites like isogriseofulvin . Comparative studies with iodometric methods confirm the specificity of these techniques for quality control in synthesized derivatives .

Q. How can researchers resolve contradictions in reported antifungal activity data for this compound?

Discrepancies in antifungal activity (e.g., against Trichophyton rubrum vs. T. mentagrophytes) may arise from variations in experimental conditions, such as fungal strain sensitivity, compound purity, or assay protocols. To address this, standardized bioassays with controlled MIC (Minimum Inhibitory Concentration) measurements and parallel testing of reference compounds (e.g., griseofulvin) are recommended. Evidence from SAR studies shows that even minor structural modifications (e.g., dimerization or halogenation) can drastically alter activity profiles, necessitating rigorous structural validation .

Q. What experimental strategies are used to confirm the identity of newly synthesized this compound derivatives?

New derivatives require spectroscopic validation (e.g., -NMR, -NMR, and HRMS) alongside X-ray crystallography for unambiguous structural assignment. For example, single-crystal X-ray analysis has been critical in resolving stereochemical ambiguities in metabolites like 4-desmethyl this compound . Purity must be confirmed via HPLC (>95%), and biological activity should be benchmarked against known standards .

Advanced Research Questions

Q. How can metabolic stability of this compound derivatives be improved for pharmacological applications?

Metabolic hotspots at positions 4 and 6 (methyl ether groups) are prone to CYP450-mediated oxidation. Blocking these sites via difluoromethylation (e.g., replacing -OCH with -OCFH) significantly enhances stability. Synthetic routes involve demethylation with MgI, followed by difluoromethylation using methyl chlorodifluoroacetate and base. This approach increased the half-life of lead compounds by >50% in hepatic microsome assays .

Q. What methodologies are employed to analyze structure-activity relationship (SAR) contradictions in this compound analogs?

SAR contradictions (e.g., inactive dimers vs. active halogenated analogs) are investigated through systematic modifications of the tricyclic core and side chains. Computational docking studies (e.g., molecular dynamics simulations with fungal tubulin) combined with in vitro dose-response assays (IC determination) help identify critical pharmacophores. For instance, the 2’-chloro substitution in analog [16] retained partial activity, whereas dimer [34] lost potency due to steric hindrance .

Q. How can researchers design this compound derivatives for antitumor activity while minimizing cytotoxicity?

Quadricyclic and pentacyclic derivatives synthesized via acid-catalyzed cyclization of this compound have shown selective cytotoxicity against cancer cell lines (e.g., NCI-H460 and MCF-7). Key steps include spectroscopic characterization (e.g., -NMR coupling constants to confirm ring fusion) and comparative cytotoxicity assays using BGMK cells as normal controls. Compounds 4a and 11a exhibited IC values <1 μM, comparable to doxorubicin, with reduced off-target effects .

Q. Methodological Considerations

Q. What are best practices for synthesizing this compound derivatives with modified ring systems?

- Step 1 : Hydrolyze griseofulvin to this compound using dilute NaOH .

- Step 2 : Introduce substituents (e.g., benzyl or chloro groups) at positions 2’ or 4’ via nucleophilic substitution under DBU catalysis .

- Step 3 : Cyclize derivatives using acid catalysts (e.g., HSO in methanol) to form fused-ring systems, validated by -NMR spin-spin splitting patterns .

Q. How should researchers validate conflicting bioactivity data in published studies?

Replicate assays under standardized conditions (e.g., CLSI guidelines for antifungal testing) and cross-validate with orthogonal methods (e.g., metabolic inhibition vs. direct growth inhibition). For example, this compound’s reported inactivity against T. mentagrophytes was reconciled by testing at higher concentrations (≥30 μM) and adjusting fungal inoculum sizes .

Propriétés

IUPAC Name |

(2S,5'R)-7-chloro-4,6-dimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3,3'-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClO6/c1-7-4-8(18)5-11(19)16(7)15(20)12-9(21-2)6-10(22-3)13(17)14(12)23-16/h6-7H,4-5H2,1-3H3/t7-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQRSAKVWZVLDN-QZTNRIJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(=O)C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(=O)CC(=O)[C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469-54-5 | |

| Record name | Griseofulvic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GRISEOFULVIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG8UC5TE5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.